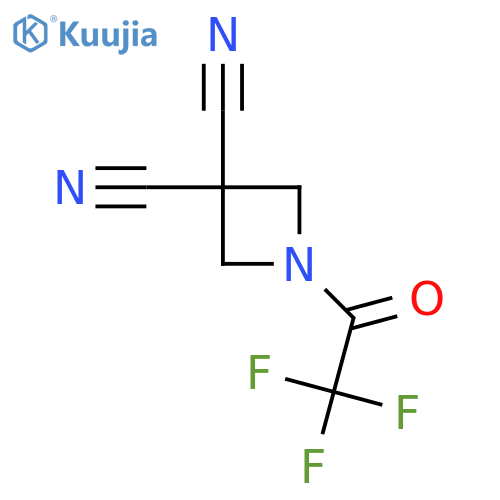Cas no 2680844-22-6 (1-(2,2,2-Trifluoroacetyl)azetidine-3,3-dicarbonitrile)

2680844-22-6 structure
商品名:1-(2,2,2-Trifluoroacetyl)azetidine-3,3-dicarbonitrile
1-(2,2,2-Trifluoroacetyl)azetidine-3,3-dicarbonitrile 化学的及び物理的性質
名前と識別子
-
- 1-(2,2,2-trifluoroacetyl)azetidine-3,3-dicarbonitrile
- 2680844-22-6
- EN300-28272477
- 1-(2,2,2-Trifluoroacetyl)azetidine-3,3-dicarbonitrile
-
- インチ: 1S/C7H4F3N3O/c8-7(9,10)5(14)13-3-6(1-11,2-12)4-13/h3-4H2
- InChIKey: ANDGEMJAYGAFBG-UHFFFAOYSA-N
- ほほえんだ: FC(C(N1CC(C#N)(C#N)C1)=O)(F)F
計算された属性
- せいみつぶんしりょう: 203.03064625g/mol
- どういたいしつりょう: 203.03064625g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 14
- 回転可能化学結合数: 0
- 複雑さ: 345
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.1
- トポロジー分子極性表面積: 67.9Ų
1-(2,2,2-Trifluoroacetyl)azetidine-3,3-dicarbonitrile 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-28272477-2.5g |
1-(2,2,2-trifluoroacetyl)azetidine-3,3-dicarbonitrile |
2680844-22-6 | 95.0% | 2.5g |
$3362.0 | 2025-03-19 | |
| Enamine | EN300-28272477-10.0g |
1-(2,2,2-trifluoroacetyl)azetidine-3,3-dicarbonitrile |
2680844-22-6 | 95.0% | 10.0g |
$7373.0 | 2025-03-19 | |
| Enamine | EN300-28272477-0.1g |
1-(2,2,2-trifluoroacetyl)azetidine-3,3-dicarbonitrile |
2680844-22-6 | 95.0% | 0.1g |
$1508.0 | 2025-03-19 | |
| Enamine | EN300-28272477-0.5g |
1-(2,2,2-trifluoroacetyl)azetidine-3,3-dicarbonitrile |
2680844-22-6 | 95.0% | 0.5g |
$1646.0 | 2025-03-19 | |
| Enamine | EN300-28272477-0.25g |
1-(2,2,2-trifluoroacetyl)azetidine-3,3-dicarbonitrile |
2680844-22-6 | 95.0% | 0.25g |
$1577.0 | 2025-03-19 | |
| Enamine | EN300-28272477-0.05g |
1-(2,2,2-trifluoroacetyl)azetidine-3,3-dicarbonitrile |
2680844-22-6 | 95.0% | 0.05g |
$1440.0 | 2025-03-19 | |
| Enamine | EN300-28272477-5.0g |
1-(2,2,2-trifluoroacetyl)azetidine-3,3-dicarbonitrile |
2680844-22-6 | 95.0% | 5.0g |
$4972.0 | 2025-03-19 | |
| Enamine | EN300-28272477-1.0g |
1-(2,2,2-trifluoroacetyl)azetidine-3,3-dicarbonitrile |
2680844-22-6 | 95.0% | 1.0g |
$1714.0 | 2025-03-19 |
1-(2,2,2-Trifluoroacetyl)azetidine-3,3-dicarbonitrile 関連文献
-
William Barrett,Somaye Nasr,Jing Shen,Yongfeng Hu,Robert E. Hayes,Robert W. J. Scott,Natalia Semagina Catal. Sci. Technol., 2020,10, 4229-4236
-
Ruth H. Howard,Carlos Alonso-Moreno,Lewis M. Broomfield,David L. Hughes,Joseph A. Wright,Manfred Bochmann Dalton Trans., 2009, 8667-8682
-
3. Stapling of unprotected helical peptides via photo-induced intramolecular thiol–yne hydrothiolation†Yuan Tian,Jingxu Li,Hui Zhao,Xiangze Zeng,Dongyuan Wang,Qisong Liu,Xiaogang Niu,Xuhui Huang,Naihan Xu,Zigang Li Chem. Sci., 2016,7, 3325-3330
-
Kun Wang,Mengda Li,Zhijian Yang,Jiejun Wu,Tongjun Yu CrystEngComm, 2019,21, 4792-4797
-
Xia Zhao,Bucheng Li,Jinfei Wei New J. Chem., 2021,45, 10409-10417
2680844-22-6 (1-(2,2,2-Trifluoroacetyl)azetidine-3,3-dicarbonitrile) 関連製品
- 307496-40-8(Bicyclo[2.2.1]hept-2-ene,5,5'-[1,4-phenylenebis[(dimethylsilylene)-2,1-ethanediyl]]bis-)
- 1424369-06-1(3,4,5,6-tetrachloro-N-[4-(dimethylamino)-3,5-difluorophenyl]pyridine-2-carboxamide)
- 120466-68-4((1R)-1-(3,4,5-trimethoxyphenyl)ethan-1-ol)
- 1804359-84-9(4-(Chloromethyl)-6-hydroxy-3-(trifluoromethoxy)pyridine-2-acetonitrile)
- 1337458-03-3(3-(3,4,5-trifluorophenyl)methylpiperidine)
- 2229343-24-0(3-(4-{(tert-butoxy)carbonylamino}-2-methoxyphenyl)-3-methylbutanoic acid)
- 1896493-52-9(O-{3-(difluoromethoxy)phenylmethyl}hydroxylamine)
- 1864125-83-6(1-(5-amino-2-fluorophenyl)pentan-1-one)
- 2386238-49-7(3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(2-nitrophenyl)amino)propanoic acid)
- 1822678-08-9(2-(2,4-Dimethylphenyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one)
推奨される供給者
Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
